molecular formula C9H14O2 B146683 4-Hydroxynona-2,6-dienal CAS No. 129047-94-5

4-Hydroxynona-2,6-dienal

Cat. No. B146683
M. Wt: 154.21 g/mol
InChI Key: SGYMXVFEVUMCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxynona-2,6-dienal (HNE) is a highly reactive aldehyde that is produced as a result of lipid peroxidation. HNE has been shown to have both beneficial and detrimental effects on cells, depending on the concentration and duration of exposure. In recent years, HNE has gained attention as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism Of Action

4-Hydroxynona-2,6-dienal exerts its effects through covalent modification of proteins and other biomolecules. 4-Hydroxynona-2,6-dienal can react with cysteine, histidine, and lysine residues in proteins, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxynona-2,6-dienal can also react with DNA and lipids, leading to DNA damage and lipid peroxidation.

Biochemical And Physiological Effects

4-Hydroxynona-2,6-dienal has been shown to modulate several cellular processes, including cell proliferation, apoptosis, autophagy, and senescence. 4-Hydroxynona-2,6-dienal can also induce oxidative stress and inflammation, which can lead to tissue damage and dysfunction. 4-Hydroxynona-2,6-dienal has been shown to have both pro- and anti-inflammatory effects, depending on the context and concentration.

Advantages And Limitations For Lab Experiments

4-Hydroxynona-2,6-dienal is a highly reactive molecule that can be difficult to work with in the laboratory. 4-Hydroxynona-2,6-dienal can react with other biomolecules, leading to the formation of unwanted side products. However, 4-Hydroxynona-2,6-dienal is a useful tool for studying oxidative stress and lipid peroxidation in biological systems. 4-Hydroxynona-2,6-dienal can be used to induce oxidative stress in cell cultures and animal models, allowing researchers to study the effects of oxidative stress on cellular processes.

Future Directions

There are several areas of research that could benefit from further study of 4-Hydroxynona-2,6-dienal. One area of interest is the role of 4-Hydroxynona-2,6-dienal in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-Hydroxynona-2,6-dienal has been shown to accumulate in the brains of patients with these diseases, but the exact role of 4-Hydroxynona-2,6-dienal in disease pathogenesis is not fully understood. Another area of interest is the use of 4-Hydroxynona-2,6-dienal as a therapeutic target for cancer. 4-Hydroxynona-2,6-dienal has been shown to induce apoptosis in cancer cells, but the mechanisms underlying this effect are not fully understood. Finally, there is interest in developing new methods for detecting 4-Hydroxynona-2,6-dienal in biological samples, as current methods are limited by their sensitivity and specificity.

Synthesis Methods

4-Hydroxynona-2,6-dienal can be synthesized through the oxidation of linoleic acid or arachidonic acid. The most commonly used method involves the reaction of linoleic acid with singlet oxygen in the presence of a photosensitizer. This method has been optimized to produce high yields of 4-Hydroxynona-2,6-dienal with minimal side reactions.

Scientific Research Applications

4-Hydroxynona-2,6-dienal has been extensively studied in various biological systems, including cell cultures, animal models, and human tissues. 4-Hydroxynona-2,6-dienal has been shown to modulate several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-Hydroxynona-2,6-dienal has also been shown to induce apoptosis, autophagy, and senescence in cancer cells. In addition, 4-Hydroxynona-2,6-dienal has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.

properties

CAS RN

129047-94-5

Product Name

4-Hydroxynona-2,6-dienal

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2E,6E)-4-hydroxynona-2,6-dienal

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h3-5,7-9,11H,2,6H2,1H3/b4-3+,7-5+

InChI Key

SGYMXVFEVUMCKO-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC(/C=C/C=O)O

SMILES

CCC=CCC(C=CC=O)O

Canonical SMILES

CCC=CCC(C=CC=O)O

synonyms

4-hydroxynona-2,6-dienal

Origin of Product

United States

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